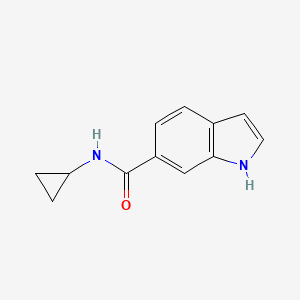
1-(4-(2-Fluoroetil)piperazin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a fluoroethyl group and an ethanone moiety.
Aplicaciones Científicas De Investigación
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged
Mecanismo De Acción
Target of Action
The primary target of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone interacts with its target, PARP, leading to the inhibition of the catalytical activity of PARP1 . This interaction enhances the cleavage of PARP1 and increases the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP1 by 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone affects the DNA repair pathway. The enhanced cleavage of PARP1 and increased phosphorylation of H2AX indicate DNA damage . This leads to the activation of downstream effects such as the increase in CASPASE 3/7 activity, which is associated with apoptosis .
Result of Action
The molecular and cellular effects of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone’s action include the loss of cell viability in human estrogen-receptor-positive breast cancer cells . Specifically, the compound exhibited moderate to significant efficacy against these cells .
Métodos De Preparación
The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroethylamine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols, leading to the formation of azido or thioether derivatives
Comparación Con Compuestos Similares
1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
- 1-(4-(2-Methylamino)ethyl)piperazin-1-yl)ethanone
- 1-(4-(2-Ethoxyethyl)piperazin-1-yl)ethanone
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the fluoroethyl group in 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .
Propiedades
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUFGFCTLJVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one](/img/structure/B2479526.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2479529.png)



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)
